Product packaging for (E)-5-(2-Bromovinyl)uracil(Cat. No.:CAS No. 69304-49-0)

(E)-5-(2-Bromovinyl)uracil

Katalognummer: B194307
CAS-Nummer: 69304-49-0
Molekulargewicht: 217.02 g/mol
InChI-Schlüssel: BLXGZIDBSXVMLU-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O2 B194307 (E)-5-(2-Bromovinyl)uracil CAS No. 69304-49-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGZIDBSXVMLU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310909
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-49-0
Record name (E)-5-(2-Bromovinyl)uracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromovinyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Beschreibung

Historical Context of Pyrimidine (B1678525) Analogs in Antiviral and Anticancer Therapeutics

The journey to understanding (E)-5-(2-Bromovinyl)uracil begins with the extensive history of pyrimidine analogs in the development of therapeutic agents. These compounds, which mimic the natural pyrimidine bases of nucleic acids, have been a cornerstone of antiviral and anticancer research for decades. nih.govcuni.cz

Evolution of Uracil (B121893) Derivatives in Drug Discovery

Uracil and its derivatives are considered privileged structures in the field of drug discovery due to their wide range of biological activities and synthetic accessibility. researchgate.net The initial exploration of uracil analogs was largely driven by the observation that cancer cells often exhibit a higher rate of uracil incorporation compared to normal cells. nih.gov This led to the synthesis of various modified uracils, with the goal of creating antimetabolites that could selectively target and inhibit the growth of rapidly dividing cancer cells. nih.govnih.gov

One of the earliest and most successful examples is 5-fluorouracil (B62378) (5-FU), a synthetic fluorinated pyrimidine that has been a mainstay in cancer chemotherapy for many common solid tumors. cuni.cznih.gov The success of 5-FU spurred further research into halogenated pyrimidines and other modifications at the C-5 and C-6 positions of the pyrimidine ring, leading to a diverse array of compounds with potential therapeutic applications. researchgate.netnih.govmdpi.com These modifications aimed to enhance pharmacological properties such as bioactivity, selectivity, and metabolic stability. researchgate.net

The application of uracil derivatives soon expanded beyond oncology into virology. nih.gov Researchers discovered that these compounds could interfere with viral replication, leading to the development of potent antiviral agents against a variety of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). researchgate.netnih.gov This dual focus on both anticancer and antiviral activities has made uracil derivatives a highly versatile and continuously explored class of compounds in medicinal chemistry. nih.gov

Discovery and Initial Characterization of this compound and its Prodrugs

This compound (BVU) emerged from the line of research focused on developing potent antiviral agents. It was identified as a principal metabolite of the antiviral drugs sorivudine (B1681958) (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil) and brivudine (B1684500) ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU). medchemexpress.comnih.govbioscience.co.ukwikipedia.org Sorivudine and brivudine are nucleoside analogs that have demonstrated significant activity against herpesviruses. nih.govtaylorandfrancis.com

The synthesis and initial antiviral evaluation of BVU itself were reported in the mid-1980s. nih.govscirp.org Studies showed that BVU exhibited marked activity against herpes simplex virus type 1 (HSV-1) in vitro. nih.gov Although less potent than its parent compound, BVDU, its similar antiviral spectrum suggested that BVU might be metabolically converted back to BVDU or a phosphorylated form to exert its effect. nih.gov In vivo studies in mice also demonstrated that BVU could offer protection against lethal HSV-1 infections. nih.gov

A critical aspect of BVU's characterization was the discovery of its formation from sorivudine by intestinal microflora. nih.gov Research revealed that anaerobic bacteria, particularly Bacteroides species, possess phosphorolytic enzymes that cleave the glycosidic bond of sorivudine to produce BVU. nih.gov This finding was crucial in understanding the in vivo behavior and metabolic fate of sorivudine.

Significance of this compound in Modern Medicinal Chemistry and Pharmacology

The importance of this compound in contemporary medicinal chemistry and pharmacology extends beyond its role as a simple metabolite. medchemexpress.comnih.gov Its most significant impact stems from its potent and irreversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), a key enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU). medchemexpress.comwikipedia.orgdrugbank.com

This inhibitory action has profound clinical implications. When antiviral drugs that produce BVU as a metabolite, such as sorivudine, are co-administered with 5-FU or its prodrugs, the degradation of 5-FU is blocked. nih.govnih.gov This leads to a dramatic increase in the systemic levels of 5-FU, resulting in severe and potentially fatal toxicity. nih.govdrugbank.comjst.go.jp This drug-drug interaction, which led to a number of patient deaths, underscored the critical need to understand the metabolic pathways and enzymatic interactions of new drug candidates. nih.govdrugbank.comjst.go.jp

The investigation into this interaction has provided a classic case study in mechanism-based enzyme inhibition and has highlighted the importance of conducting thorough in vitro studies during drug development to predict potential in vivo drug-drug interactions. nih.gov The study of BVU's interaction with DPD has also contributed to a deeper understanding of the enzyme's structure and function, including the identification of key amino acid residues involved in substrate binding and catalysis. nih.govjst.go.jp

Overview of Key Research Areas for this compound

The unique properties of this compound have made it a subject of focused research in several key areas.

Role as a Metabolite of Antiviral Agents

A primary area of research has been the detailed investigation of BVU as a metabolite of the antiviral agents sorivudine and brivudine. medchemexpress.comnih.govbioscience.co.uk Studies have elucidated the metabolic pathway leading to its formation, primarily through the action of gut flora on sorivudine. nih.govnih.gov Research has also explored the possibility of BVU being regenerated back into its active nucleoside form, BVDU, in vivo. medchemexpress.comchemicalbook.combiozol.deglpbio.com The (E)-5-(2-bromovinyl) substituent is considered a crucial pharmacophore for the selective anti-VZV activity of these compounds. nih.gov

Mechanism-Based Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The most intensively studied aspect of BVU is its role as a mechanism-based, or "suicide," inhibitor of dihydropyrimidine dehydrogenase (DPD). nih.govbioscience.co.ukdrugbank.comchemicalbook.com Research has shown that BVU itself is not the direct inhibitor; rather, it is metabolically activated by DPD in an NADPH-dependent manner. drugbank.comnih.gov This activated form of BVU then binds irreversibly to the enzyme, leading to its inactivation. drugbank.comnih.gov

Detailed mechanistic studies have identified the specific site of interaction. Mass spectrometric analysis revealed that the sulfhydryl group of a specific cysteine residue (Cys671) in human DPD is modified by a reactive metabolite of BVU. nih.gov This covalent modification renders the enzyme non-functional. drugbank.com The understanding of this mechanism has been critical in explaining the severe drug-drug interactions observed clinically and has provided a powerful tool for studying DPD function. drugbank.comnih.gov This research has also led to the development of predictive models to assess the risk of such interactions for new drug candidates. nih.gov

Synthetic Methodologies and Chemical Synthesis of E 5 2 Bromovinyl Uracil and Its Analogs

Synthetic Pathways for (E)-5-(2-Bromovinyl)uracil

The synthesis of the core compound, this compound (BVU), has been successfully achieved through distinct routes starting from different precursors. These pathways offer flexibility in laboratory synthesis, depending on the availability of starting materials.

Synthesis from 5-Formyluracil Precursors

One established method for synthesizing this compound begins with 5-formyluracil. nih.gov This synthetic route proceeds through an intermediate compound, (E)-5-(2-carboxyvinyl)uracil. nih.gov The initial step involves a condensation reaction to introduce the vinyl group, followed by subsequent reactions to install the bromine atom, ultimately yielding the target molecule, BVU.

Synthesis from 5-Iodouridine (B31010) Precursors

An alternative and widely used pathway for generating BVU and its nucleoside form, (E)-5-(2-bromovinyl)uridine (BVRU), utilizes 5-iodouridine as the starting material. nih.gov This synthesis involves the formation of intermediates such as (E)-5-(2-carbomethoxyvinyl)uridine and (E)-5-(2-carboxyvinyl)uridine. nih.gov A series of this compound analogues and their corresponding nucleosides have been synthesized through appropriate 5-iodouracil (B140508) analogues. nih.govresearchgate.net

Table 1: Comparison of Synthetic Pathways for this compound

Starting Precursor Key Intermediate(s) Final Product
5-Formyluracil (E)-5-(2-carboxyvinyl)uracil This compound (BVU)
5-Iodouridine (E)-5-(2-carbomethoxyvinyl)uridine, (E)-5-(2-carboxyvinyl)uridine (E)-5-(2-bromovinyl)uridine (BVRU)

Synthesis of Nucleoside Analogs and Derivatives of this compound

The synthesis of nucleoside analogs, where the this compound base is attached to a sugar moiety, is critical for creating biologically active antiviral agents. nih.gov The primary method for achieving this is through glycosylation reactions.

Glycosylation Reactions for Nucleoside Formation

Glycosylation is the process of attaching a sugar molecule to the heterocyclic base. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is the most prevalent method for forming N-nucleosides, involving the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid. wikipedia.org This reaction has become a dominant method for preparing pyrimidine (B1678525) and purine (B94841) nucleosides. mdpi.com

To facilitate the glycosylation reaction, the uracil (B121893) analog is often silylated. nih.gov Silylation of the heterocyclic base increases its solubility in nonpolar solvents and activates it for the subsequent coupling reaction with the sugar component. wikipedia.org D- and L-Oxathiolane and -dioxolane derivatives of this compound have been prepared through the glycosylation of silylated uracil analogs with oxathiolane and dioxolane intermediates. nih.gov For instance, the bromouracil base can be treated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to generate the silylated BVU in situ. semanticscholar.org

Coupling agents are essential catalysts for the glycosylation reaction. Trimethylsilyl iodide (TMSI) is a notable coupling agent used in the synthesis of various nucleoside derivatives. nih.gov In the synthesis of D- and L-oxathiolane and -dioxolane derivatives, TMSI is used to facilitate the condensation of silylated uracil analogs with the sugar intermediates. nih.govsemanticscholar.org The combination of a silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) followed by TMSI can effectively promote the condensation of the silylated base with a sugar acetate (B1210297) intermediate to form the desired nucleoside. semanticscholar.org

Table 2: Key Components in Glycosylation for Nucleoside Analog Synthesis

Component Function Example(s)
Base The heterocyclic core This compound
Silylating Agent Activates the base for reaction Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Hexamethyldisilazane (HMDS)
Sugar Moiety The carbohydrate component Oxathiolane, Dioxolane, Ribose derivatives
Coupling Agent Catalyzes the C-N bond formation Trimethylsilyl iodide (TMSI)

Enantioselective Synthesis of Specific Isomers (e.g., L-BHDU)

The biological activity of nucleoside analogs is often highly dependent on their stereochemistry. Consequently, the enantioselective synthesis of specific isomers, such as the L-enantiomers of BVU derivatives, is a critical area of research. A notable example is the synthesis of β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (L-BHDU), a potent inhibitor of the varicella-zoster virus (VZV). nih.govtandfonline.comresearchgate.netacs.orgsemanticscholar.orgnih.gov

An efficient approach to L-BHDU involves the synthesis of a chiral L-dioxolane intermediate. nih.govtandfonline.comacs.orgsemanticscholar.orgnih.gov This can be achieved through a diastereomeric chiral amine salt formation, which allows for the separation of the desired L-enantiomer without the need for expensive chiral chromatography. nih.govtandfonline.comsemanticscholar.orgnih.gov The optically pure L-dioxolane is then utilized in a Vorbrüggen glycosylation reaction with silylated this compound to construct the final L-nucleoside analog. researchgate.net This methodology has been instrumental in the development of L-BHDU and its derivatives for preclinical studies. nih.govtandfonline.comresearchgate.netacs.orgsemanticscholar.orgnih.gov

Other L-nucleoside analogs of this compound, such as (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVDU), 1-(β-L-arabinofuranosyl)-(E)-5-(2-bromovinyl)uracil (L-BVAU), and their 2'-fluoro-substituted counterparts (L-FBVRU and L-FBVAU), have been synthesized from L-arabinose via the corresponding 5-iodouracil analogs. researchgate.netnih.gov

Synthesis of Prodrugs and Their Ester Derivatives

To improve the pharmacokinetic properties of this compound nucleosides, various prodrug strategies have been employed. These strategies aim to enhance oral bioavailability, increase metabolic stability, and improve cellular uptake. The synthesis of ester derivatives, particularly at the 5'-hydroxyl group of the sugar moiety, is a common approach.

Amino Acid Ester Prodrugs: Amino acid ester prodrugs of L-BHDU have been synthesized to enhance its therapeutic potential. nih.gov The synthesis typically involves the condensation of L-BHDU with a Boc-protected D- or L-amino acid in the presence of a coupling agent like 1,3-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov The Boc protecting group is subsequently removed to yield the final amino acid ester prodrug. nih.gov Studies have shown that L-amino acid promoieties, such as L-valine and L-phenylalanine, can significantly improve the anti-VZV activity of L-BHDU. nih.gov

Phosphate Ester Prodrugs: Phosphate ester prodrugs, such as the bis(pivaloyloxymethyl) (POM) and bis(isopropyloxycarbonyloxymethyl) (POC) derivatives of L-BHDU monophosphate, have also been developed. nih.govnih.govnih.gov These prodrugs are designed to be cleaved intracellularly to release the active monophosphate form of the drug. The synthesis of these prodrugs involves the coupling of the nucleoside with a corresponding phosphorochloridate derivative. nih.gov For instance, the POM-L-BHDU-MP prodrug has demonstrated an enhanced pharmacokinetic and antiviral profile in preclinical studies. nih.govsemanticscholar.orgnih.gov

Table 1: Examples of L-BHDU Prodrugs and their Antiviral Activity against VZV This table is interactive. You can sort and filter the data.

Prodrug Type Specific Prodrug Anti-VZV Activity (EC50 in µM) Reference
Amino Acid Ester L-Phenylalanine L-BHDU 0.028 nih.gov
Amino Acid Ester L-Valine L-BHDU 0.030 nih.gov
Amino Acid Ester D-Valine L-BHDU 0.14 nih.gov
Phosphate Ester POM-L-BHDU-MP 0.035 nih.gov
Phosphate Ester POC-L-BHDU-MP 0.034 nih.gov

Structural Modifications and Derivatization Strategies

Structural modifications of this compound and its nucleoside analogs are crucial for exploring structure-activity relationships (SAR) and developing new antiviral agents with improved properties. These modifications target the uracil moiety and the sugar component of the nucleoside.

Modifications at various positions of the uracil ring can significantly impact the biological activity of this compound derivatives.

N1-Substitutions: The N1 position of the uracil ring is a primary site for modification, most commonly through the attachment of various sugar or sugar-like moieties to form nucleoside analogs. nih.gov Beyond glycosylation, N1 can be substituted with other groups, such as phosphonoalkyl chains. nih.gov For example, a series of N1-(phosphonoalkyl)uracils have been synthesized, and their antiviral activities evaluated. nih.gov

N3-Substitutions: The N3 position of the uracil ring can also be modified. For instance, benzoylation at the N3 position has been performed on N1-(phosphonoalkyl)uracil derivatives. nih.gov

C5-Substitutions: The C5 position is critical for the antiviral activity of this class of compounds, with the (E)-5-(2-bromovinyl) group being a key pharmacophore. researchgate.net Analogs with other 5-substituents, such as chloro, iodo, and other vinyl groups, have been synthesized to probe the SAR. nih.govnih.govmdpi.com For example, 5-(2-acylethynyl)uracils have been synthesized and shown to possess antitumor activity. nih.gov

C6-Substitutions: Modifications at the C6 position of the uracil ring have also been explored. For instance, 6-aza analogs of BVDU have been synthesized, where the carbon at the 6-position is replaced with a nitrogen atom. nih.gov Additionally, C6-arylmethyl substituted isoquinoline-1,3-diones have been synthesized as inhibitors of HIV reverse transcriptase. nih.gov

Altering the sugar moiety of this compound nucleosides is a key strategy to enhance their antiviral potency and overcome drug resistance.

The replacement of the natural 2'-deoxyribose sugar with arabinofuranose has led to the development of potent antiviral agents. 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BVaraU) is a well-known example that exhibits significant anti-herpesvirus activity. tandfonline.comnih.gov The synthesis of BVaraU and its analogs can be achieved through the regiospecific addition of hypobromous or hypochlorous acid to the vinyl substituent of (E)-5-(2-bromovinyl)arabinosyluridine. tandfonline.com The presence of the 2'-hydroxyl group in the arabino configuration can influence the compound's interaction with viral enzymes and its metabolic stability. nih.govnih.gov

The synthesis of nucleoside analogs containing oxathiolane or dioxolane rings in place of the furanose sugar has yielded compounds with potent antiviral activity. researchgate.netnih.govdntb.gov.ua These modifications create conformationally distinct nucleosides that can interact differently with viral polymerases. The synthesis of these derivatives typically involves the glycosylation of a silylated uracil analog with an appropriate oxathiolane or dioxolane intermediate, often using a coupling agent like trimethylsilyl iodide (TMSI). researchgate.netnih.gov Both D- and L-isomers of oxathiolane and dioxolane derivatives of this compound have been prepared and evaluated for their antiviral properties against various herpesviruses. researchgate.netnih.gov

Table 2: Antiviral Activity of Selected Oxathiolane and Dioxolane Derivatives against VZV and EBV This table is interactive. You can sort and filter the data.

Compound Virus EC50 (µM) Reference
β-L-CV-OddU VZV 0.15 nih.gov
β-L-BV-OddU VZV 0.07 nih.gov
β-L-IV-OddU VZV 0.035 nih.gov
β-L-CV-OddU EBV 0.49 nih.gov
β-L-BV-OddU EBV 0.59 nih.gov
β-L-IV-OddU EBV 3.91 nih.gov

Bromovinyl Moiety Alterations (e.g., Halogen Variations)

The synthesis of (E)-5-(2-halovinyl)uracil analogs, where the bromine atom of the bromovinyl moiety is replaced by other halogens such as chlorine or iodine, has been explored through various synthetic methodologies. These alterations are of interest for structure-activity relationship studies and for the development of new compounds with potentially improved biological profiles. The primary strategies for introducing different halogens into the vinyl group at the 5-position of the uracil ring often involve either the halogenation of a common precursor or the use of halogen-specific reagents in the final steps of the synthesis.

A general and effective method for the preparation of (E)-5-(2-chlorovinyl)uracil, this compound, and (E)-5-(2-iodovinyl)uracil starts from 5-formyluracil. rsc.org This common intermediate is first reacted with malonic acid in the presence of piperidine (B6355638) to yield (E)-5-(2-carboxyvinyl)uracil. rsc.orgnih.gov This α,β-unsaturated carboxylic acid then serves as a versatile precursor for the introduction of different halogens. The halodecarboxylation reaction is achieved by treating (E)-5-(2-carboxyvinyl)uracil with the appropriate N-halosuccinimide. rsc.org For instance, reaction with N-chlorosuccinimide (NCS) affords (E)-5-(2-chlorovinyl)uracil, while the use of N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yields the corresponding this compound and (E)-5-(2-iodovinyl)uracil, respectively. rsc.org

Another synthetic approach to obtain the iodo-analog involves the use of organometallic precursors. For example, the synthesis of 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU) has been achieved starting from a vinylsilane precursor. nih.govlookchem.com In this multi-step synthesis, a protected 5-iodouracil derivative is coupled with (trimethylsilyl)acetylene, followed by a Lindlar hydrogenation to form a (Z)-vinylsilane intermediate. nih.gov Treatment of this intermediate with iodine monochloride (ICl) in a non-polar solvent like benzene (B151609) stereoselectively yields the desired (E)-iodovinyl product. nih.gov

The table below summarizes the synthetic methodologies for the preparation of various (E)-5-(2-halovinyl)uracil analogs, highlighting the starting materials, key reagents, and the resulting halogenated products.

Target CompoundStarting MaterialKey ReagentsSynthetic MethodReference
(E)-5-(2-Chlorovinyl)uracil(E)-5-(2-Carboxyvinyl)uracilN-Chlorosuccinimide (NCS)Halodecarboxylation rsc.org
This compound(E)-5-(2-Carboxyvinyl)uracilN-Bromosuccinimide (NBS)Halodecarboxylation rsc.org
(E)-5-(2-Iodovinyl)uracil(E)-5-(2-Carboxyvinyl)uracilN-Iodosuccinimide (NIS)Halodecarboxylation rsc.org
1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil1-(2,3,4-tri-O-acetyl-β-D-arabinofuranosyl)-5(Z)-[2-(trimethylsilyl)vinyl]uracilIodine monochloride (ICl)Electrophilic substitution of a vinylsilane nih.gov

It is noteworthy that the choice of solvent can influence the stereoselectivity of the halogenation reaction in the vinylsilane method, with polar solvents favoring the formation of the (Z)-isomer. nih.gov The halodecarboxylation route using N-halosuccinimides provides a straightforward and unified approach to access a series of (E)-5-(2-halovinyl)uracils from a common intermediate.

Mechanism of Action and Biochemical Interactions of E 5 2 Bromovinyl Uracil

Role as a Metabolite of Antiviral Nucleoside Analogs

(E)-5-(2-Bromovinyl)uracil is primarily known as a metabolite of the antiviral drugs sorivudine (B1681958) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). medchemexpress.comszabo-scandic.comchemicalbook.com Its formation and subsequent biochemical activities are central to both the therapeutic and toxicological profiles of its parent compounds.

Metabolic Conversion from Sorivudine and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)

The conversion of sorivudine and BVDU to this compound is a critical metabolic step. medchemexpress.comszabo-scandic.comchemicalbook.com Sorivudine, an arabinofuranosyl nucleoside, and BVDU, a deoxyribonucleoside, are both subject to phosphorolysis, a process that cleaves the glycosidic bond linking the sugar moiety to the pyrimidine (B1678525) base. nih.govnih.govgoogle.com

This metabolic transformation is largely carried out by phosphorolytic enzymes. nih.gov Notably, high levels of this enzymatic activity are found within the cecal and large intestinal contents, suggesting a significant role for the intestinal microflora in the generation of this compound from its parent nucleoside analogs. nih.gov Studies have identified several species of anaerobic bacteria, particularly from the Bacteroides genus, as having high activity in converting sorivudine to this compound. nih.gov This bacterial hydrolysis in the gut is a major contributor to the systemic levels of this compound following oral administration of sorivudine. nih.govscispace.com In contrast, the liver and other tissues exhibit very low to undetectable levels of the phosphorylase activity responsible for this conversion. nih.gov

Regeneration of Active Antiviral Drugs in vivo

A unique characteristic of this compound is its ability to serve as a reservoir for the in vivo regeneration of the active antiviral drug, BVDU. medchemexpress.comnih.govoup.com While BVDU is cleared from the bloodstream relatively quickly, its metabolite, this compound, has a much longer plasma half-life. nih.govnih.gov

This prolonged presence of this compound allows for a reverse reaction to occur, catalyzed by pyrimidine nucleoside phosphorylases. nih.govnih.gov In the presence of other 2'-deoxyribonucleosides, such as thymidine (B127349), this compound can be converted back into BVDU. nih.govnih.gov This process of regeneration can lead to the re-emergence of the active antiviral agent in the plasma, even after the initially administered BVDU has been cleared. nih.govoup.com This represents a fascinating example of the in vivo reactivation of a drug from its seemingly inactive metabolite. nih.gov

Irreversible Inactivation of Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

One of the most profound and clinically significant actions of this compound is its potent and irreversible inactivation of the enzyme dihydropyrimidine dehydrogenase (DPD). medchemexpress.comszabo-scandic.comnih.govaacrjournals.org DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (B62378) (5-FU). aacrjournals.orgwikipedia.org

NADPH-Dependent Mechanism of DPD Inactivation

The inactivation of DPD by this compound is a mechanism-based process that is dependent on the presence of the cofactor NADPH. nih.govaacrjournals.orgnih.govnih.gov In the absence of NADPH, this compound does not inactivate or covalently bind to the enzyme. drugbank.com The enzyme itself metabolically activates this compound into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov This process is time- and concentration-dependent. nih.gov

Covalent Binding as a Suicide Inactivator

This compound acts as a suicide inactivator of DPD. drugbank.comnih.gov This means that the enzyme's own catalytic activity on this compound leads to its inactivation. drugbank.com Studies using radiolabeled this compound have shown that the molecule becomes covalently bound to the DPD enzyme during the inactivation process. nih.govdrugbank.com

Further investigation has revealed that a reactive intermediate, a putative allyl bromide type of molecule named 5,6-dihydro-5-(2-bromoethylydenyl)uracil (BEDU), is formed. nih.gov This intermediate then covalently modifies a specific cysteine residue (Cys671) within the pyrimidine-binding domain of human DPD, forming a sulfide (B99878) bond. nih.gov This covalent modification leads to the irreversible loss of enzyme function. nih.govdrugbank.com

Impact on Pyrimidine Catabolism (e.g., 5-Fluorouracil)

The irreversible inactivation of DPD by this compound has a dramatic impact on the catabolism of other pyrimidines that are substrates for this enzyme, most notably the widely used chemotherapeutic agent 5-fluorouracil (5-FU). medchemexpress.comgoogle.comaacrjournals.org Since over 85% of an administered dose of 5-FU is normally catabolized by DPD, its inhibition leads to a significant increase in the plasma half-life and systemic exposure to 5-FU. nih.govaacrjournals.orgaacrjournals.org

This drug-drug interaction can lead to a marked enhancement of the therapeutic and, more critically, the toxic effects of 5-FU. nih.govnih.gov The co-administration of sorivudine (which is metabolized to this compound) and 5-FU has been shown to be lethal due to the accumulation of 5-FU to toxic levels. google.comaacrjournals.orgjst.go.jp This potentiation of 5-FU activity through the inhibition of its degradation by this compound underscores the critical importance of understanding the biochemical interactions of this compound. nih.govaacrjournals.org

Interactions with Viral and Cellular Enzymes

The multi-step activation of BVDU is a cascade involving phosphorylation events that ultimately produce metabolites capable of interfering with viral DNA synthesis. This pathway begins with a critical interaction with viral thymidine kinase and culminates in the inhibition of viral DNA polymerase. Furthermore, a monophosphorylated metabolite of BVDU can also interact with thymidylate synthase.

The cornerstone of BVDU's selective antiviral activity is its role as a preferential substrate for viral thymidine kinase (TK). nih.gov Virus-encoded TK, particularly from herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), efficiently catalyzes the initial phosphorylation of BVDU. nih.govresearchgate.netresearchgate.net This first step converts BVDU to its 5'-monophosphate form (BVDU-MP). google.com The viral enzyme can further phosphorylate the molecule to its 5'-diphosphate form (BVDU-DP). researchgate.netgoogle.com

In stark contrast, mammalian cellular TK does not recognize BVDU as an effective substrate, meaning significant phosphorylation does not occur in uninfected cells. newdrugapprovals.orgnih.gov This high degree of specificity minimizes cytotoxic effects on the host. patsnap.com The critical nature of this initial enzymatic step is demonstrated by the fact that viral strains deficient in TK are resistant to BVDU's antiviral effects. nih.govnih.gov

EnzymeAffinity for BVDUPrimary Product(s)Significance
Viral Thymidine Kinase (HSV-1, VZV)HighBVDU-MP, BVDU-DPInitiates the activation cascade, ensuring selectivity for infected cells. researchgate.netgoogle.com
Human Cellular Thymidine KinaseLow / NegligibleNonePrevents activation in uninfected cells, contributing to the compound's low toxicity. wikipedia.orgnewdrugapprovals.org

Following the initial phosphorylation by viral TK, cellular kinases convert BVDU-DP into the active triphosphate metabolite, BVDU-5'-triphosphate (BVDU-TP). wikipedia.orgnewdrugapprovals.orgfrontiersin.org This molecule is the ultimate effector against viral replication, acting as a potent inhibitor of viral DNA polymerase. wikipedia.orgnih.gov

BVDU-TP exerts its effect by competing directly with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the viral DNA polymerase. nih.govnih.govresearchgate.net Studies on VZV DNA polymerase have quantified this competitive interaction, demonstrating that BVDU-TP has a strong affinity for the enzyme. nih.gov The inhibitory constant (Ki) for BVDUTP is significantly lower than the Michaelis constant (Km) for the natural substrate dTTP, indicating a potent inhibition. nih.gov Furthermore, BVDU-TP is substantially more inhibitory to viral DNA polymerases than to cellular DNA polymerases, further enhancing its therapeutic selectivity. nih.govpnas.org While it can be incorporated into the viral DNA, its primary action is to block the function of DNA polymerases, thereby halting viral genome replication. wikipedia.orgwalshmedicalmedia.compatsnap.com

Kinetic Parameters for VZV DNA Polymerase Inhibition
CompoundKinetic ParameterValue (μM)Reference
dTTP (Substrate)Km1.43 nih.gov
BVDUTP (Inhibitor)Ki0.55 nih.gov

Beyond the primary pathway leading to DNA polymerase inhibition, the monophosphate metabolite, BVDU-MP, has a distinct mechanism of action involving thymidylate synthase (TS). nih.gov This enzyme catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. medchemexpress.com

Research has shown that BVDU-MP can inhibit cellular thymidylate synthase. nih.gov Structural studies on VZV's own thymidylate synthase (TS_VZV) have provided detailed insight into this interaction. The crystal structure of TS_VZV in a complex with phosphorylated BVDU (referred to as BVDUp) reveals that the inhibitor binds in the same active site as the natural substrate, dUMP. pdbj.org However, the binding of BVDUp induces a closed conformational change in the enzyme. pdbj.org This structural analysis suggests that the (E)-5-(2-bromovinyl) group on the uracil (B121893) ring sterically hinders the necessary catalytic steps, likely preventing the transfer of a methylene (B1212753) group from the cofactor, which in turn blocks the formation of dTMP and inhibits DNA synthesis. pdbj.org

Interaction of Ligands with VZV Thymidylate Synthase (TS_VZV)
LigandBinding SiteInduced ConformationProposed Inhibitory Mechanism
dUMP (Substrate)Active SiteOpenN/A (Natural substrate)
BVDU-MP (Inhibitor)Active SiteClosedThe 5-bromovinyl group prevents methylene transfer, blocking dTMP formation. pdbj.org

Biological Activities and Efficacy Studies of E 5 2 Bromovinyl Uracil and Its Analogs

Antiviral Activity Profile

(E)-5-(2-Bromovinyl)uracil, also known by the non-proprietary name Sorivudine (B1681958), is a synthetic thymidine (B127349) analogue that demonstrates significant antiviral properties, particularly against viruses in the herpesvirus family. wikipedia.orgnih.gov Its mechanism of action involves being phosphorylated by viral thymidine kinase, which converts it into a triphosphate form within infected cells. nih.govontosight.ai This active metabolite then interferes with viral DNA replication by competitively inhibiting the viral DNA polymerase, without being incorporated into the elongating viral DNA. nih.govneurology.org This selective action against viral enzymes minimizes its cytotoxic effects on host cells. ontosight.ai

Activity against Herpes Simplex Virus (HSV-1, HSV-2)

This compound has demonstrated notable efficacy against Herpes Simplex Virus type 1 (HSV-1). neurology.orgmedchemexpress.com In vitro studies have shown that it can inhibit HSV-1 replication at concentrations ranging from 0.03 to 0.1 µg/ml, which is comparable to the well-established antiviral drug acyclovir (B1169). neurology.org The antiviral activity of this compound is dependent on its phosphorylation by the viral thymidine kinase. neurology.orgcapes.gov.br Research indicates that the uptake of the compound into HSV-1 infected cells is significantly higher (approximately 190 times greater) than in uninfected cells. capes.gov.br Once inside the infected cells, a portion of the drug is converted to its active triphosphate form. capes.gov.br

In contrast, the compound is less active against Herpes Simplex Virus type 2 (HSV-2). neurology.orgmedchemexpress.com Studies have revealed a significant difference in the phosphorylation of this compound in cells infected with HSV-1 versus HSV-2. neurology.orgcapes.gov.br In HSV-1-infected cells, a greater percentage of the drug is converted to its active triphosphate form compared to HSV-2-infected cells, explaining the difference in sensitivity between the two viruses. capes.gov.br

VirusInhibitory Concentration (µg/ml)Reference
HSV-1 0.03 - 0.1 neurology.org
HSV-2 Inactive neurology.org

Activity against Varicella Zoster Virus (VZV)

This compound exhibits exceptionally potent in vitro inhibitory activity against Varicella Zoster Virus (VZV), the virus responsible for chickenpox and shingles. neurology.orgoup.com Research has shown its inhibitory concentrations against VZV to be in the range of 0.0001 to 0.004 µg/ml. neurology.org This level of potency is over 1,000 times lower than that required for acyclovir to inhibit VZV replication. neurology.org

The mechanism of action against VZV is similar to that against HSV-1, relying on phosphorylation by the viral thymidine kinase. neurology.orggoogle.com The resulting triphosphate derivative acts as a competitive inhibitor of the viral DNA polymerase. neurology.org Clinical trials have demonstrated the efficacy of this compound in treating VZV infections. In a randomized, placebo-controlled trial involving adults with varicella, treatment with 40 mg of the compound daily for five days significantly shortened the time to 100% crusting of lesions and reduced the duration of new lesion formation. oup.com

VirusInhibitory Concentration (µg/ml)Reference
VZV 0.0001 - 0.004 neurology.org

Activity against Epstein-Barr Virus (EBV)

This compound has also been shown to be an effective inhibitor of Epstein-Barr Virus (EBV) replication. wikipedia.orgnih.govasm.org Studies comparing its activity to other antiviral agents found that it effectively inhibits EBV DNA replication in both superinfected Raji cells and virus-producing P3HR-1(LS) cells. nih.govasm.org

The 50% effective dose (ED50) for inhibiting viral DNA replication was determined to be 0.26 µM for this compound. nih.govasm.org When compared to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) and acyclovir (ACV), with ED50 values of 0.06 µM and 0.3 µM respectively, this compound demonstrates significant anti-EBV activity. nih.govasm.org Furthermore, kinetic analyses revealed that, similar to BVdU, this compound has a more prolonged inhibitory effect on EBV DNA replication after the drug is removed compared to acyclovir. nih.govasm.org

Compound50% Effective Dose (ED50) for EBV DNA Replication (µM)Reference
This compound 0.26 nih.govasm.org
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) 0.06 nih.govasm.org
Acyclovir (ACV) 0.3 nih.govasm.org

Activity against Other Gammaherpesviruses

Research has explored the activity of this compound and its analogs against other gammaherpesviruses beyond EBV. One study investigated its effects on various rhadinoviruses, a genus within the gammaherpesvirus subfamily. nih.gov The findings indicated that while this compound was active against EBV, it did not show an inhibitory effect against the tested rhadinoviruses. nih.govnih.gov This suggests a degree of specificity in its antiviral spectrum within the gammaherpesvirus family. The study highlighted that the arabinose configuration of the sugar ring in this compound might contribute to this differential activity. nih.govnih.gov

Anticancer Potentiation and Related Therapeutic Applications

Beyond its direct antiviral effects, this compound has been investigated for its ability to potentiate the efficacy of certain anticancer drugs. This activity is primarily linked to its metabolite, bromovinyluracil (BVU). nih.govnih.gov

Enhancement of 5-Fluorouracil (B62378) Efficacy

A significant area of research has been the interaction between this compound and the chemotherapeutic agent 5-fluorouracil (5-FU). nih.govnih.gov Studies have shown that this compound can enhance both the antitumor activity and the toxicity of 5-FU. nih.gov This potentiation is due to the inhibition of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) by the metabolite of this compound, which is bromovinyluracil (BVU). nih.govnih.gov DPD is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU. nih.gov

By irreversibly inhibiting DPD, BVU prevents the degradation of 5-FU, leading to significantly higher and more sustained plasma concentrations of the anticancer drug. nih.govnih.gov In animal models, pretreatment with BVU was found to increase the plasma half-life of 5-FU by five-fold and the area under the curve by eight-fold. nih.gov This increased exposure to 5-FU can lead to a more potent antitumor effect. nih.gov However, it is crucial to note that this interaction also leads to a marked increase in 5-FU-related toxicity, which has led to fatal outcomes in clinical settings when the two drugs were co-administered. nih.govnih.govjst.go.jp

Mechanism of Combined Gene Therapy/Chemotherapy Approaches

Combined gene therapy/chemotherapy approaches often leverage the specific enzymatic activity of viral proteins to activate a prodrug, leading to selective toxicity in cells expressing the viral gene. A primary example of this strategy involves the herpes simplex virus thymidine kinase (HSV-TK) gene. Tumor cells transfected with the HSV-TK gene become susceptible to the cytostatic effects of antiherpetic drugs like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and ganciclovir (B1264) (GCV). google.comnih.gov

The mechanism hinges on the phosphorylation of the prodrug by HSV-TK. google.comacs.org For instance, BVDU is phosphorylated by the virus-encoded thymidine kinase to its 5'-monophosphate and 5'-diphosphate forms. google.comacs.org Cellular kinases then complete the conversion to the active 5'-triphosphate form (BVDU-TP). google.comacs.org This active triphosphate analog can then inhibit DNA polymerase and/or be incorporated into the replicating DNA, leading to chain termination and ultimately, cell death. nih.govacs.orgasm.org This process provides a targeted approach, as the prodrug is only activated in cells expressing the viral thymidine kinase.

Another gene-directed enzyme prodrug therapy system is the cytosine deaminase (CD)/5-fluorocytosine (5-FC) system. In this approach, the E. coli CD gene is delivered to cancer cells. These cells can then convert the non-toxic prodrug 5-FC into the potent anticancer drug 5-fluorouracil (5-FU). nih.gov 5-FU is further metabolized by cellular enzymes into active forms that can inhibit thymidylate synthase and be incorporated into RNA and DNA, leading to cytotoxicity. nih.gov The efficacy of this system can be enhanced by co-expressing uracil (B121893) phosphoribosyltransferase (UPRT), which directly converts 5-FU to 5-fluorodeoxyuridine 5'-monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its nucleoside analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern their antiviral potency and selectivity. nih.govacs.orgacs.org

Impact of Bromovinyl Substituent on Activity

The (E)-5-(2-bromovinyl) substituent on the uracil ring is a critical determinant of the antiviral activity of these compounds. nih.govacs.orgacs.org Analogs containing this moiety, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and 1-(β-D-arabinofuranosyl)-(E)-5-(2-bromovinyl)uracil (BVAU), exhibit potent activity against varicella-zoster virus (VZV). acs.org The presence of the bromovinyl group is essential for the high potency observed in these series of compounds. nih.gov

For instance, (E)-5-(2-bromovinyl)-araU (BrVaraU) and 5-vinyl-araU (VaraU) were identified as highly potent inhibitors of herpes simplex virus type 1 (HSV-1). nih.gov Their activity surpassed that of many other 5-substituted arabinofuranosyluracil (B3032727) analogs. nih.gov However, the replacement of the deoxyribose sugar with arabinose in this compound derivatives can lead to a significant decrease in activity against HSV-2. nih.gov

The free base, this compound (BVU), itself is considered an inactive metabolite of its nucleoside counterparts like BVDU. medchemexpress.comchemicalbook.comszabo-scandic.combioscience.co.uk However, BVU can be metabolically converted back to active forms in vivo, suggesting its role as a prodrug. medchemexpress.comchemicalbook.comszabo-scandic.comnih.gov It also acts as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of 5-fluorouracil (5-FU). medchemexpress.comchemicalbook.comszabo-scandic.combioscience.co.uknih.gov This inhibition can enhance the antitumor activity of 5-FU. nih.gov

Influence of Sugar Moiety Configuration (L- vs. D-Nucleosides)

The stereochemistry of the sugar moiety, specifically the L- versus the D-configuration, plays a pivotal role in the biological activity of nucleoside analogs. nih.govacs.org While naturally occurring nucleosides are in the D-configuration, some L-nucleosides have demonstrated potent antiviral activities, often with a better safety profile. google.comnih.govresearchgate.net

In the context of this compound analogs, L-nucleosides have shown promising results. For example, (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVDU) and 1-(β-L-arabinofuranosyl)-(E)-5-(2-bromovinyl)uracil (L-BVAU) have been synthesized and evaluated. nih.govacs.org L-dioxolane nucleosides bearing the (E)-5-(2-halovinyl)uracil moiety exhibit potent and selective anti-VZV and anti-Epstein-Barr virus (EBV) activity in vitro. acs.org The use of the L-configuration can be an effective strategy to develop antivirals with potentially reduced toxicity. google.com

The rationale behind the activity of L-nucleosides lies in their interaction with viral enzymes. asm.org The mode of action is generally similar to their D-counterparts, involving intracellular phosphorylation to the 5'-triphosphate, which then inhibits the viral polymerase. asm.org However, the differences in antiviral activity between D- and L-isomers often arise from their differential recognition by cellular enzymes like kinases and deaminases. asm.org Some L-nucleosides have shown potent activity against Hepatitis B Virus (HBV) where their D-counterparts were less effective. nih.govnih.gov

Effect of Halogen Atom Size on Antiviral Activity

The nature of the halogen atom in the vinyl substituent at the 5-position of the uracil ring can significantly modulate the antiviral activity. Studies on a series of (E)-5-(2-halovinyl)uracil L-dioxolane nucleosides revealed a clear trend related to the size of the halogen atom. acs.orgacs.org

Specifically, for both anti-VZV and anti-EBV activity, an increase in the size of the halogen atom (from chlorine to bromine to iodine) correlated with an increase in antiviral potency. acs.orgacs.org For instance, the anti-VZV activity of L-dioxolane nucleosides with (E)-5-(2-chlorovinyl)uracil, this compound, and (E)-5-(2-iodovinyl)uracil showed EC₅₀ values of 0.15 µM, 0.07 µM, and 0.035 µM, respectively. acs.orgacs.org A similar trend was observed for their anti-EBV activity. acs.org This suggests that the steric and electronic properties of the halogen atom are crucial for the interaction with the viral target enzymes.

Role of N4-Substituents in Cytidine (B196190) Analogs

In cytidine analogs, modifications at the N4-position of the cytosine base can significantly impact antiviral activity and cytotoxicity. The introduction of various acyl groups at the N4-position of 2',3'-dideoxy-5-fluorocytidine (D2FC) and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) nucleosides has been explored to improve their anti-HIV and anti-HBV profiles. nih.gov

For most D2-nucleosides, N4-substitutions led to a marked improvement in anti-HIV-1 activity without a corresponding increase in cytotoxicity. nih.gov For example, N4-p-iodobenzoyl-D2FC showed a 46-fold increase in anti-HIV-1 potency compared to the parent compound. nih.gov In the D4-series, N4-p-bromobenzoyl-D4FC was 12-fold more potent. nih.gov These N4-acyl derivatives often act as prodrugs, being metabolized to the parent nucleoside's 5'-triphosphate. nih.gov However, the levels of the triphosphate did not always correlate with the antiviral efficacy, suggesting that the N4-acyl nucleoside triphosphates might also have direct interactions with the viral targets. nih.gov

The introduction of extended lipophilic alkyl substituents at the N4-position of cytidine derivatives has also been shown to impart activity against certain bacteria, including drug-resistant strains. researchgate.net This highlights the versatility of N4-substitutions in modulating the biological activity spectrum of nucleoside analogs.

In vitro and In vivo Efficacy Models

The antiviral efficacy of this compound and its analogs has been evaluated in a variety of in vitro and in vivo models. These studies are essential for determining the potency, selectivity, and potential clinical utility of these compounds.

In vitro studies have demonstrated the potent activity of this compound nucleosides against several herpesviruses. nih.govacs.orgacs.org For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its analogs show significant activity against VZV and HSV-1 in cell culture. acs.orgnih.govnih.gov The L-dioxolane derivatives of (E)-5-(2-halovinyl)uracils are particularly potent against VZV and EBV. acs.orgacs.org The antiviral activity can be cell-line dependent; for instance, the anti-herpes activity of some analogs differs significantly between human embryonic lung fibroblasts and African green monkey kidney (Vero) cells. nih.gov The table below summarizes the in vitro antiviral activity of selected this compound analogs.

In vivo studies have further confirmed the antiviral potential of these compounds. This compound (BVU) has been shown to protect mice against a lethal disseminated HSV-1 infection. nih.gov 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (Brovavir) has demonstrated efficacy in mouse models of HSV-1 infection, although its effectiveness can be influenced by the virulence of the viral strain. nih.govasm.org Oral administration of Brovavir was found to be as effective as intraperitoneal injection in these models. nih.gov Furthermore, an L-dioxolane derivative, β-L-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU), has shown potent anti-VZV activity in cultured cells and was non-toxic in HEL 299 cells. google.com This compound was also effective against VZV in a SCID-hu mouse model with skin xenografts. biorxiv.org

Table 1: In Vitro Antiviral Activity of Selected this compound Analogs

Data sourced from Choi et al., 2000. acs.orgacs.org

Cell Culture Assays

The in vitro antiviral activity of this compound (BVU) and its nucleoside analogs has been extensively evaluated in various cell culture systems, demonstrating potent and selective inhibition of several herpesviruses, particularly Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV).

This compound (BVU) and its uridine (B1682114) counterpart, (E)-5-(2-bromovinyl)uridine (BVRU), have shown significant activity against HSV-1 in cell culture. nih.gov Their antiviral spectrum is notably similar to that of the well-characterized antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU, Brivudine), suggesting that BVU and BVRU may be metabolized to BVDU or its phosphorylated derivatives to exert their effect. nih.gov

The arabinosyl nucleoside analog of BVU, 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BV-ara-U, Sorivudine), is a potent inhibitor of VZV replication, with inhibitory concentrations ranging from 0.0001 to 0.004 µg/ml, making it over 1,000-fold more potent than acyclovir against VZV. neurology.org Sorivudine is also an effective inhibitor of HSV-1 replication, with inhibitory concentrations between 0.03 and 0.1 µg/ml, which is comparable to acyclovir. neurology.org However, it is inactive against HSV-2 and cytomegalovirus. neurology.org The antiviral activity of these compounds is dependent on the viral thymidine kinase (TK), which phosphorylates them into their active forms. neurology.orgcapes.gov.br The uptake of BV-araU into HSV-1-infected cells is significantly higher (190-fold) compared to uninfected cells, and this enhanced uptake is not observed in cells infected with TK-negative HSV-1 mutants. capes.gov.br

The potency of these compounds can vary depending on the cell line used for the assay. For instance, (E)-5-(2-bromovinyl)-araU (BrVaraU) and 5-vinyl-araU (VaraU) were highly potent inhibitors of HSV-1 in human embryonic lung fibroblast (HELF) cells, but were significantly less active or inactive in African green monkey kidney (Vero) cells. nih.gov This highlights the importance of the cellular environment in the metabolic activation of these compounds. In HELF cells, the anti-HSV-1 potency of BrVaraU was surpassed only by BVDU. nih.gov

Studies on analogs have further elucidated structure-activity relationships. For example, among a series of 5-vinyl-2'-deoxyuridine (B1214878) analogs, the (E)-5-(2-bromovinyl) derivative (E-BrVUdR) was the most potent inhibitor of HSV-1 in both HELF and Vero cells. nih.gov The (Z)-isomer and the 5-(2,2-dibromovinyl) analog were 10-20 times less effective. nih.gov Another analog, β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU), demonstrated potent anti-VZV activity in cultured human foreskin fibroblasts (HFFs) with an EC₅₀ of approximately 0.03 µM, and was also effective against HSV-1 with an EC₅₀ of 0.22 µM. google.combiorxiv.org

The mechanism of action involves the selective phosphorylation of the compounds by viral TK. neurology.orgcapes.gov.brbiorxiv.org The resulting phosphorylated forms then interfere with viral DNA synthesis. asm.org For instance, in HSV-1-infected cells, a significant portion of BV-araU is phosphorylated to its triphosphate form, which is the active moiety that inhibits viral DNA polymerase. capes.gov.br

CompoundVirusCell LineActivity MetricValueReference(s)
This compound (BVU) HSV-1VariousMarked Activity- nih.gov
(E)-5-(2-Bromovinyl)uridine (BVRU) HSV-1VariousMarked Activity- nih.gov
Sorivudine (BV-ara-U) VZVVariousInhibitory Conc.0.0001-0.004 µg/ml neurology.org
Sorivudine (BV-ara-U) HSV-1VariousInhibitory Conc.0.03-0.1 µg/ml neurology.org
Sorivudine (BV-ara-U) Epstein-Barr Virus (EBV)Raji & P3HR-1(LS)50% Effective Dose0.26 µM asm.org
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) Epstein-Barr Virus (EBV)Raji & P3HR-1(LS)50% Effective Dose0.06 µM asm.org
(E)-5-(2-Bromovinyl)-araU (BrVaraU) HSV-1HELFPotent Inhibitor- nih.gov
(E)-5-(2-Bromovinyl)-araU (BrVaraU) HSV-1VeroNearly Inactive- nih.gov
β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU) VZVHFFsEC₅₀~0.03 µM google.com
β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU) HSV-1HFFsEC₅₀0.22 µM biorxiv.org

Animal Models (e.g., Murine Leukemia, HSV-1 Infection, SCID-Hu Mouse)

The in vivo efficacy of this compound (BVU) and its analogs has been demonstrated in various animal models, corroborating the potent antiviral and biological activities observed in cell culture assays.

In a murine model of disseminated HSV-1 infection, this compound (BVU) administered to mice provided protection against a lethal infection. nih.gov The arabinosyl analog, Sorivudine (BV-ara-U), has also been evaluated in murine models for the treatment of HSV-1 encephalitis. neurology.org Orally administered sorivudine led to a prolongation in survival compared to untreated controls. neurology.org Furthermore, studies with 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (brovavir) in mice with HSV-1 infections showed that its efficacy was influenced by the virulence of the viral strain. nih.govnih.gov Successful outcomes were observed in infections with a moderately virulent HSV-1 strain, whereas weaker effects were seen against highly virulent strains. nih.govnih.gov Oral treatment was found to be almost as effective as intraperitoneal administration. nih.govnih.gov

The SCID-Hu mouse model, which utilizes human tissue xenografts, has been instrumental in evaluating the efficacy of these compounds against VZV in a more clinically relevant setting. An analog of BVU, β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU), was tested in SCID-Hu mice with human skin xenografts infected with VZV. google.comnih.gov The study demonstrated that L-BHDU effectively prevents VZV replication in this in vivo model. nih.govsuny.edu

Beyond antiviral applications, BVU has been investigated for its role in modulating the activity of other therapeutic agents. In a P388 murine leukemia model, BVU was shown to enhance the antitumor efficacy of 5-fluorouracil (FUra). nih.govmedchemexpress.com When administered prior to FUra, BVU extended the mean survival time of the leukemic mice. nih.gov This effect is attributed to the ability of BVU to inhibit dihydropyrimidine dehydrogenase, the enzyme responsible for the degradation of FUra, thereby increasing the bioavailability and potency of the anticancer drug. nih.govoup.com

Compound/AnalogAnimal ModelConditionKey Finding(s)Reference(s)
This compound (BVU) MiceDisseminated HSV-1 InfectionProtected against lethal infection. nih.gov
Sorivudine (BV-ara-U) Murine ModelHSV-1 EncephalitisProlonged survival. neurology.org
Brovavir (BV-ara-U) MiceHSV-1 InfectionEfficacy dependent on viral virulence; oral administration effective. nih.govnih.gov
L-BHDU SCID-Hu Mouse (with human skin xenografts)VZV InfectionPrevented VZV replication. google.comnih.govsuny.edu
This compound (BVU) DBA/2 Mice with P388 LeukemiaMurine LeukemiaEnhanced antitumor activity of 5-fluorouracil, extending mean survival time. nih.gov

Pharmacological and Toxicological Considerations in Research

Metabolic Pathways and Biotransformation

(E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine (B1678525) base that plays a significant role in various metabolic processes, primarily through its interactions with key enzymes involved in pyrimidine metabolism. Its biotransformation is closely linked to antiviral nucleoside analogues from which it is derived.

BVU is recognized as an inactive metabolite of the antiviral agents sorivudine (B1681958) (1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). glpbio.comcaymanchem.com The conversion from these parent compounds to BVU is a critical metabolic step. For instance, BVDU can be degraded by the enzyme thymidine (B127349) phosphorylase to form BVU. nih.gov This process is part of the catabolic pathway for these antiviral drugs.

Conversely, research has shown that BVU can be metabolically converted back to its nucleoside form, BVDU, in vivo. glpbio.comcaymanchem.comnih.gov This regeneration suggests that BVU may act as a reservoir or prodrug for the active antiviral compound BVDU. nih.gov The antiviral activity spectrum of BVU is remarkably similar to that of BVDU, which supports the hypothesis that its efficacy is dependent on this metabolic conversion to BVDU or its phosphorylated derivatives. nih.gov In contrast, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BrVaraUra) does not appear to form BVU in infected cells, suggesting that the arabinose sugar moiety confers greater biological stability against enzymatic breakdown by pyrimidine nucleoside phosphorylases compared to the 2'-deoxyribose in BVDU. nih.gov

Table 1: Metabolic Relationship of BVU with Related Antiviral Agents

Parent CompoundMetaboliteKey Enzyme/ProcessDirection of ConversionReference
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)This compound (BVU)Thymidine PhosphorylaseDegradation nih.gov
SorivudineThis compound (BVU)Gut FloraDegradation nih.govnih.gov
This compound (BVU)(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)In vivo metabolismRegeneration glpbio.comcaymanchem.comnih.gov

A primary pharmacological characteristic of BVU is its potent and irreversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD). glpbio.comnih.gov DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU) and endogenous pyrimidines like uracil (B121893) and thymine. nih.govnih.govpatsnap.com The inactivation of DPD by BVU is NADPH-dependent, meaning the enzyme's inactivation requires the presence of NADPH. glpbio.comnih.govnih.gov

The mechanism is described as a suicidal or mechanism-based inactivation. nih.govnih.gov A reduced form of BVU covalently binds to the DPD enzyme, leading to its irreversible inhibition. nih.gov More specifically, research on purified recombinant human DPD has shown that the sulfhydryl group of a cysteine residue (Cys671) in the enzyme is modified by a reactive form of BVU. nih.gov This modification results in the formation of a stable sulfide (B99878) bond, rendering the enzyme inactive. nih.gov

The major consequence of DPD inhibition is the disruption of pyrimidine catabolism. nih.govacs.org This leads to a significant elevation in the plasma concentrations and a prolonged half-life of DPD substrates, such as 5-FU. nih.govnih.gov This potent inhibition forms the basis for a significant drug-drug interaction, which has severe toxicological implications. nih.govnih.govmdpi.com

Drug-Drug Interactions and Related Mechanisms

The potent inhibition of DPD by BVU is the primary driver of its clinically significant drug-drug interactions, most notably with the chemotherapeutic agent 5-fluorouracil.

When BVU is present, the degradation of 5-FU is blocked due to the irreversible inactivation of DPD. nih.govnih.gov This interaction dramatically increases the systemic exposure to 5-FU. nih.govnih.gov Studies in rats demonstrated that prior administration of BVU increased the plasma half-life of 5-FU five-fold and the area under the curve eight-fold. nih.gov This leads to a marked potentiation of both the antitumor activity and the toxicity of 5-FU. nih.govnih.gov

This interaction has had severe clinical consequences. In Japan, a number of patient deaths occurred due to severe toxicity when the antiviral drug sorivudine, a precursor to BVU, was co-administered with 5-FU prodrugs. nih.govnih.govmdpi.com The deaths were attributed to markedly elevated tissue levels of 5-FU resulting from the DPD inhibition by BVU. nih.gov Consequently, the concomitant use of BVDU (brivudine) or sorivudine with 5-FU or its prodrugs (like capecitabine (B1668275) and tegafur) is contraindicated. patsnap.commdpi.com The enhancement of 5-FU toxicity by BVU underscores the critical role of DPD in fluoropyrimidine chemotherapy. nih.gov

Table 2: Effect of BVU on 5-FU Pharmacokinetics in Rats

Pharmacokinetic ParameterChange after BVU AdministrationFold ChangeReference
Plasma Half-Life of 5-FUIncreased5-fold nih.gov
Area Under the Curve (AUC) of 5-FUIncreased8-fold nih.gov

The gastrointestinal microbiome plays a crucial role in the formation of BVU from its orally administered parent drugs, such as sorivudine. nih.govnih.gov The conversion of sorivudine to BVU is carried out by the phosphorolytic enzymes of gut bacteria. nih.gov High hydrolytic activity has been observed in the large intestine and cecum contents of rats. nih.gov

Studies have identified specific intestinal bacteria, including various Bacteroides species (B. vulgatus, B. thetaiotaomicron, B. fragilis), as being highly active in this conversion. nih.gov When the parent antiviral drug 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) was given to germ-free rats, only small amounts of BVU were detected in the plasma, confirming the essential role of enterobacteria in this metabolic step. nih.gov Therefore, the gut flora is a critical link in the chain of events leading from the administration of certain antiviral drugs to the potent, and potentially lethal, inhibition of DPD. nih.govnih.gov

Genotoxicity and Mutagenicity Assessments

The potential for a chemical compound to induce genetic mutations is a critical aspect of its toxicological profile. This compound has been evaluated in non-clinical studies to determine its genotoxic and mutagenic potential.

In a mammalian cell mutagenesis assay using V79 Chinese hamster cells, BVU was found to be neither cytotoxic nor mutagenic. sigmaaldrich.com This was in contrast to reference compounds like 5-iodo-2'-deoxyuridine (IDU) and 5-trifluoro-2'-deoxythymidine (TFT), which proved to be both highly cytotoxic and mutagenic in the same assay system. sigmaaldrich.com Similarly, BVU's parent nucleoside, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), and its arabinofuranosyl analogue (BVaraU) were also non-mutagenic in this assay. sigmaaldrich.com These findings suggest that, under the conditions of this specific test, BVU does not appear to possess mutagenic properties. sigmaaldrich.com

Table 3: Summary of Mutagenicity Assessment for BVU and Related Compounds

CompoundCell LineResultReference
This compound (BVU)V79 Chinese HamsterNon-mutagenic sigmaaldrich.com
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)V79 Chinese HamsterNon-mutagenic sigmaaldrich.com
1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BVaraU)V79 Chinese HamsterNon-mutagenic sigmaaldrich.com
5-Iodo-2'-deoxyuridine (IDU)V79 Chinese HamsterMutagenic sigmaaldrich.com
5-Trifluoro-2'-deoxythymidine (TFT)V79 Chinese HamsterMutagenic sigmaaldrich.com

Bacterial Cell Mutagenesis Assays

The mutagenic activity of this compound was evaluated using the Salmonella typhimurium/microsome assay, a standard method for detecting gene mutations. oup.com In this assay, various strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to a test compound. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium.

Research findings indicate that this compound did not exhibit any mutagenic activity in this bacterial system. oup.com The compound was tested in the presence and absence of a mammalian metabolic activation system (microsomes), which is designed to mimic the metabolic processes in the liver. Even with metabolic activation, this compound failed to induce an increase in the number of revertant colonies, suggesting it is not a bacterial mutagen under these test conditions. oup.com

For comparative purposes, the study also included related compounds. The results for this compound are presented in the table below, alongside data for the reference compound 5-trifluoro-2'-deoxythymidine (TFT), which showed weak activity in one specialized bacterial strain. oup.com

Table 1: Results of Bacterial Cell Mutagenesis Assay for this compound and Reference Compound

CompoundBacterial Strain(s)Metabolic ActivationResult
This compoundSalmonella typhimuriumWith and WithoutInactive oup.com
5-trifluoro-2'-deoxythymidine (TFT)TA 102Not specifiedWeakly Active oup.com

Mammalian Cell Mutagenesis Assays

To assess the mutagenic potential in a system more relevant to human health, this compound was tested in a mammalian cell mutagenesis assay using V79 Chinese hamster cells. oup.com This assay detects the ability of a chemical to induce mutations at a specific gene locus, in this case, leading to resistance to a toxic agent.

The study demonstrated that this compound was neither cytotoxic nor mutagenic to the V79 Chinese hamster cells. oup.com In contrast, the reference compounds 5-iodo-2'-deoxyuridine (IDU) and 5-trifluoro-2'-deoxythymidine (TFT) were found to be both highly cytotoxic and mutagenic in this mammalian cell system. oup.com

The results of the mammalian cell mutagenesis assay are summarized in the following table.

Table 2: Summary of Mammalian Cell Mutagenesis Assay Results

CompoundCell LineCytotoxicityMutagenicity
This compoundV79 Chinese Hamster CellsNot cytotoxic oup.comNot mutagenic oup.com
5-iodo-2'-deoxyuridine (IDU)V79 Chinese Hamster CellsHighly cytotoxic oup.comHighly mutagenic oup.com
5-trifluoro-2'-deoxythymidine (TFT)V79 Chinese Hamster CellsHighly cytotoxic oup.comHighly mutagenic oup.com

Unscheduled DNA Synthesis Studies

Unscheduled DNA synthesis (UDS) is a DNA repair process that is activated in response to DNA damage. Measuring UDS is a way to assess the DNA-damaging potential of a substance. The effect of this compound on DNA repair was investigated in primary rat hepatocytes. oup.com

The research concluded that this compound did not induce unscheduled DNA synthesis in these liver cells. oup.com This finding suggests that the compound does not cause a type of DNA damage that would trigger this particular repair mechanism in mammalian cells. oup.com This result was consistent with the lack of mutagenic activity observed in both bacterial and mammalian cell assays.

The table below provides a summary of the findings from the unscheduled DNA synthesis studies.

Table 3: Unscheduled DNA Synthesis Study Findings

CompoundCell TypeResult
This compoundPrimary Rat HepatocytesDid not induce UDS oup.com

Resistance Mechanisms and Strategies to Overcome Resistance

Viral Resistance Mechanisms

Viral resistance to (E)-5-(2-Bromovinyl)uracil predominantly arises from genetic alterations in the viral enzymes that are crucial for its mechanism of action: thymidine (B127349) kinase and, to a lesser extent, DNA polymerase.

Mutations in Viral Thymidine Kinase (TK)

The most common mechanism of resistance to this compound involves mutations in the viral thymidine kinase (TK) gene. mdpi.com These mutations can lead to resistance through two primary pathways:

Loss of TK Activity: Some mutations result in the production of a non-functional or truncated TK enzyme. Viruses with such mutations are unable to perform the initial and essential phosphorylation of this compound, rendering the drug inactive. These TK-deficient mutants often exhibit high-level resistance. Studies have isolated resistant viral populations with significantly reduced TK activity. nih.govnih.gov

Altered Substrate Specificity: Other mutations can alter the substrate specificity of the TK enzyme. In such cases, the enzyme may still be able to phosphorylate its natural substrate, thymidine, but has a reduced affinity for this compound. This leads to a decrease in the production of the active form of the drug and, consequently, reduced antiviral efficacy. One identified mutation in a brivudine-resistant HSV-1 strain involves an amino acid substitution of Alanine to Threonine at position 168 within the nucleoside-binding site of the TK enzyme. mdpi.com

Alterations in Viral DNA Polymerase

While less common than TK mutations, alterations in the viral DNA polymerase can also confer resistance to this compound. The triphosphate form of brivudine (B1684500) acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination. acs.org Mutations in the DNA polymerase gene can reduce the enzyme's affinity for brivudine triphosphate, thereby diminishing its inhibitory effect. mdpi.com

Research on a thymidine kinase-deficient (TK-) mutant of VZV demonstrated that while the virus was resistant to brivudine, its DNA polymerase remained as sensitive to brivudine 5'-triphosphate as the polymerase from the wild-type (TK+) strain. nih.gov This suggests that in this particular case, resistance was solely due to the lack of initial phosphorylation. However, for other nucleoside analogs, specific mutations in conserved regions of the viral DNA polymerase have been shown to induce cross-resistance to multiple antiviral drugs. nih.gov Although specific DNA polymerase mutations conferring primary resistance to this compound are not as well-documented as TK mutations, this remains a potential mechanism of resistance.

Development of Novel Analogs to Combat Resistance

To address the challenge of viral resistance, significant research efforts have focused on the development of novel analogs of this compound. These strategies aim to either enhance the bioavailability and activity of the drug or to circumvent the primary resistance mechanisms.

Prodrug Strategies to Enhance Bioavailability and Activity

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is being explored to improve the pharmacokinetic properties of this compound analogs, potentially leading to higher intracellular concentrations of the active compound and overcoming some resistance mechanisms.

One promising analog is β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) . acs.org To enhance its cellular uptake and antiviral potency, various prodrugs of l-BHDU have been synthesized and evaluated. These include:

Amino acid esters: l-BHDU-l-valine showed enhanced anti-VZV activity compared to the parent molecule. acs.org

Phosphoramidates: This strategy aims to bypass the initial rate-limiting monophosphorylation step. acs.org

Phosphate ester prodrugs: POM-l-BHDU-MP and POC-l-BHDU-MP demonstrated significant anti-VZV activity with no cellular toxicity detected at high concentrations. acs.org

Prodrug of l-BHDUEC₅₀ (μM) against VZVCC₅₀ (μM)
l-phenylalanine ester0.028>100
l-valine ester0.030>200
POM-l-BHDU-MP0.035>100
POC-l-BHDU-MP0.034>100

Structural Modifications to Circumvent Resistance Mechanisms

Modifying the chemical structure of this compound is another key strategy to develop new agents that can evade resistance. These modifications often focus on the sugar moiety of the nucleoside analog. The goal is to create compounds that are either less dependent on the viral TK for activation or are better substrates for the TK of resistant strains.

Several novel analogs have been synthesized and shown to possess potent antiviral activity against VZV and other herpesviruses. Examples of these structural modifications include:

(E)-5-(2-Bromovinyl)-2'-deoxy-L-uridine (L-BVDU): The L-enantiomer of the natural D-form. nih.gov

1-(β-L-arabinofuranosyl)-(E)-5-(2-bromovinyl)uracil (L-BVAU) nih.gov

D- and L-Oxathiolane and -dioxolane derivatives: A series of these compounds have been prepared and evaluated. Notably, β-L-BV-OddU and β-L-IV-OddU exhibited potent in vitro antiviral activity against VZV. nih.gov

AnalogEC₅₀ (μM) against VZVEC₅₀ (μM) against EBV
β-L-CV-OddU0.150.49
β-L-BV-OddU0.070.59
β-L-IV-OddU0.0353.91

These findings demonstrate that continued exploration of novel analogs and prodrug strategies holds promise for the development of new antiviral therapies that can effectively combat resistance to this compound and related compounds.

Future Directions and Emerging Research Areas

Exploration of Novel Analogs with Broader Antiviral Spectrum

While (E)-5-(2-Bromovinyl)uracil is highly potent against VZV and herpes simplex virus type 1 (HSV-1), there is considerable interest in developing novel analogs with an even broader spectrum of antiviral activity. nih.govresearchgate.net The development of broad-spectrum antiviral agents is a major goal in virology and pharmaceutics to address the challenge of emerging and re-emerging viral pathogens. frontiersin.orgmdpi.com

Research has focused on modifying the chemical structure of this compound to enhance its activity against other viruses. A series of this compound analogues and related nucleosides have been synthesized and evaluated for their antiviral activities against VZV, Epstein-Barr virus (EBV), and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). nih.gov Certain L-dioxolane derivatives exhibited potent in vitro antiviral activity against both VZV and EBV. nih.gov

Further research has explored the synthesis of new uracil (B121893), xanthine, and pteridine (B1203161) derivatives, with some showing the ability to bind to both DNA and RNA, unlike acyclovir (B1169) which only has an affinity for DNA. nih.gov Additionally, the synthesis of novel benzo-heterocyclic amine derivatives has yielded compounds with potent broad-spectrum antiviral activity against both RNA viruses (influenza A, HCV, and Cox B3 virus) and a DNA virus (HBV). mdpi.com While not direct analogs of this compound, these studies on related chemical scaffolds inform the potential for designing derivatives with a wider range of antiviral action. The overarching goal is to identify compounds that can be effective against a variety of viral infections, thereby providing new tools for antiviral therapy. researchgate.net

Investigating the Therapeutic Potential in Combination Therapies

The investigation of this compound in combination therapies represents a promising avenue for enhancing its therapeutic efficacy and addressing potential drug resistance. Combination therapy can offer synergistic effects, reduce the side effects of individual drugs, and improve treatment outcomes. nih.gov

One area of investigation is the combination of this compound with other antiviral agents. For example, machine learning models have predicted a synergistic effect on VZV treatment when acyclovir is combined with brivudine (B1684500). nih.gov Clinical analyses have also compared the efficacy of valaciclovir, famciclovir, and brivudine, suggesting that brivudine may relieve pain faster in severe cases of herpes zoster. tandfonline.comresearchgate.net

Another significant area of research involves the interaction of this compound and its metabolite BVU with anticancer drugs. Studies have shown that BVU can enhance the antitumor activity of 5-fluorouracil (B62378) (FUra). nih.gov By inhibiting the degradation of FUra, BVU increases its plasma half-life and therapeutic potency. nih.gov This suggests a potential, albeit complex, application in oncology, where co-administration could allow for lower doses of FUra, potentially reducing its toxicity while maintaining or enhancing its efficacy. However, this potentiation is also linked to increased toxicity, necessitating careful investigation to establish a safe and effective therapeutic window. nih.gov

The anti-varicella-zoster virus activity of a related compound, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), was not negatively influenced by the anti-HIV drug azidothymidine, while relatively high concentrations of fluorinated antitumor agents enhanced its anti-VZV activity. asm.org These findings highlight the complex but potentially beneficial interactions that can arise in combination therapies involving this compound and its analogs.

Advanced Computational and Modeling Approaches for Drug Design

While specific detailed studies on the application of advanced computational and modeling approaches for the design of this compound analogs are not extensively detailed in the provided search results, this remains a significant future direction in medicinal chemistry. The principles of rational drug design, which leverage computational tools, are crucial for the development of new antiviral agents with improved properties.

Computational methods can be employed to:

Model the interaction between this compound and its target viral enzymes , such as DNA polymerase. This can provide insights into the structural basis of its antiviral activity and guide the design of more potent inhibitors.

Predict the metabolic fate of novel analogs , helping to identify candidates that are less likely to be converted into problematic metabolites like BVU.

Screen virtual libraries of compounds for potential antiviral activity against a broader range of viruses, accelerating the discovery of new lead compounds.

Optimize the pharmacokinetic properties of new drug candidates to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By applying these in silico techniques, researchers can more efficiently design and prioritize the synthesis of novel this compound derivatives with enhanced efficacy, improved safety, and a broader spectrum of activity.

Further Elucidation of Metabolic and Enzymatic Interactions

A thorough understanding of the metabolic and enzymatic interactions of this compound is critical for its safe and effective use. Future research will continue to delve into the intricacies of its metabolic pathways and its effects on various enzymes.

The primary metabolic pathway of this compound involves its conversion to bromovinyluracil (BVU) by thymidine (B127349) phosphorylase. wikipedia.orgresearchgate.net BVU itself does not possess antiviral activity but is a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). wikipedia.orgnih.govnih.gov This enzyme is the rate-limiting step in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU). nih.govresearchgate.net The inhibition of DPD by BVU leads to a dramatic increase in the plasma half-life and toxicity of 5-FU. nih.gov

Further research is needed to fully characterize the enzymes involved in the metabolism of this compound and its analogs. For instance, while it is known that this compound does not significantly influence cytochrome P450 enzymes, a deeper understanding of its interaction with other metabolic enzymes could reveal additional potential drug-drug interactions. wikipedia.org

Enzymatic flow-based synthesis methods are also being explored for the production of nucleoside analogs, which could be applied to the synthesis of this compound and its derivatives. mdpi.com A clearer picture of the enzymatic processes involved in both the synthesis and metabolism of these compounds will be instrumental in the development of safer and more effective antiviral therapies.

Q & A

Q. What is the mechanism by which (E)-5-(2-bromovinyl)uracil (BVU) enhances 5-fluorouracil (5-FU) toxicity?

BVU irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, via NADPH-dependent covalent binding. This inhibition elevates systemic 5-FU levels, leading to severe toxicity. Experimental validation involves measuring DPD activity in hepatic extracts pre- and post-BVU exposure using spectrophotometric assays (e.g., monitoring NADPH oxidation at 340 nm) .

Q. How is BVU synthesized for research applications?

BVU is synthesized via halodegermylation of vinyl trialkylgermanes using reagents like N-bromosuccinimide (NBS). For example, treatment of 5-[2-(trimethylgermyl)vinyl]uracil nucleosides with NBS yields stereospecific 5-(2-bromovinyl) derivatives. Deprotection with NH₃/MeOH completes the synthesis. Confirmation of E/Z isomer ratios requires HPLC or NMR analysis .

Q. What role does the gut microbiota play in BVU pharmacokinetics?

Intestinal anaerobic bacteria (e.g., Bacteroidetes) hydrolyze the prodrug sorivudine into BVU. Germ-free rat models demonstrate negligible BVU production, confirming microbial dependency. Researchers should use fecal microbiota transplantation or bacterial co-culture systems to study interspecies metabolic contributions .

Advanced Research Questions

Q. How can contradictory data on BVU’s DPD inhibition in vitro vs. in vivo be resolved?

Discrepancies arise from differences in NADPH availability, tissue-specific DPD expression, or competing metabolic pathways. To address this:

  • Compare DPD activity in cell lysates (e.g., HepG2) versus whole-tissue homogenates.
  • Use LC-MS/MS to quantify BVU and 5-FU levels in plasma and target organs.
  • Apply kinetic modeling to account for NADPH depletion rates in vitro .

Q. What experimental designs are optimal for assessing BVU’s stereochemical impact on enzyme binding?

  • Enzyme assays : Compare E- and Z-BVU isomers using recombinant DPD or thymidine kinase 2 (TK2) in radiometric assays (e.g., [³H]-thymidine phosphorylation).
  • Molecular docking : Perform simulations with crystal structures of DPD (PDB: 1H7W) to evaluate steric effects of bromovinyl geometry.
  • X-ray crystallography : Resolve BVU-enzyme co-crystals to identify binding-pocket interactions .

Q. How does BVU’s mitochondrial toxicity relate to TK2 substrate specificity?

TK2 phosphorylates BVU analogs like BVDU, leading to mitochondrial DNA toxicity. Advanced studies require:

  • CRISPR-edited cell lines with TK2 knockouts to isolate toxicity mechanisms.
  • Mitochondrial uptake assays using fluorescent probes (e.g., MitoTracker Red).
  • Metabolomic profiling to distinguish cytoplasmic vs. mitochondrial BVU metabolites .

Methodological Considerations

Q. What techniques validate BVU’s metabolic stability in preclinical models?

  • Stability assays : Incubate BVU with liver microsomes or S9 fractions; quantify degradation via UPLC-UV.
  • Pharmacokinetic studies : Administer BVU intravenously/orally to rodents, collect serial blood samples, and calculate AUC using non-compartmental analysis .

Q. How can researchers mitigate confounding variables in gut microbiota-BVU interaction studies?

  • Use gnotobiotic mice colonized with defined bacterial consortia.
  • Pair 16S rRNA sequencing with metabolomics to correlate bacterial taxa with BVU levels.
  • Control dietary variables (e.g., fiber content) that modulate microbial composition .

Data Interpretation Tables

Experimental Model Key Finding Confounding Factor Reference
Germ-free ratsNo BVU detected post-sorivudineAbsence of gut microbiota
Hepatic DPD assaysBVU IC₅₀ = 0.2 µM (NADPH-dependent)Subcellular NADPH gradients
TK2 knockout cellsReduced mitochondrial BVU accumulationCompensatory TK1 activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(E)-5-(2-Bromovinyl)uracil
(E)-5-(2-Bromovinyl)uracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.